molecular formula C24H18ClN5O2 B2878177 N-(4-chlorobenzyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031648-96-0

N-(4-chlorobenzyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No. B2878177
CAS RN: 1031648-96-0
M. Wt: 443.89
InChI Key:
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Description

N-(4-chlorobenzyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C24H18ClN5O2 and its molecular weight is 443.89. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorobenzyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorobenzyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Modeling

The compound can serve as a model for computational studies to predict the behavior of similar molecules in biological systems. Density Functional Theory (DFT) studies, for instance, could provide insights into its conformational dynamics and reactivity .

Energetic Materials Research

The compound’s structure hints at the potential for high-nitrogen content derivatives that could be explored in the field of energetic materials . Researchers could investigate its thermal stability and energy release characteristics for applications in propellants or explosives .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-chlorobenzyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves the reaction of 4-chlorobenzylamine with 4-methylphenylacetic acid to form an intermediate, which is then reacted with 2-amino-4,5-dihydro-1,2,3-triazole and 6-chloro-8-nitroquinazoline to form the final product.", "Starting Materials": [ "4-chlorobenzylamine", "4-methylphenylacetic acid", "2-amino-4,5-dihydro-1,2,3-triazole", "6-chloro-8-nitroquinazoline" ], "Reaction": [ "Step 1: 4-chlorobenzylamine is reacted with 4-methylphenylacetic acid in the presence of a coupling agent such as EDCI or DCC to form an intermediate amide.", "Step 2: The intermediate amide is then reacted with 2-amino-4,5-dihydro-1,2,3-triazole in the presence of a base such as triethylamine to form an imidazole intermediate.", "Step 3: The imidazole intermediate is then reacted with 6-chloro-8-nitroquinazoline in the presence of a reducing agent such as iron powder and acetic acid to form the final product, N-(4-chlorobenzyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide." ] }

CAS RN

1031648-96-0

Product Name

N-(4-chlorobenzyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Molecular Formula

C24H18ClN5O2

Molecular Weight

443.89

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide

InChI

InChI=1S/C24H18ClN5O2/c1-14-2-6-16(7-3-14)21-22-27-24(32)19-11-8-17(12-20(19)30(22)29-28-21)23(31)26-13-15-4-9-18(25)10-5-15/h2-12,29H,13H2,1H3,(H,26,31)

SMILES

CC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=C(C=C5)Cl

solubility

not available

Origin of Product

United States

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